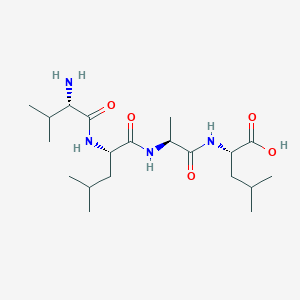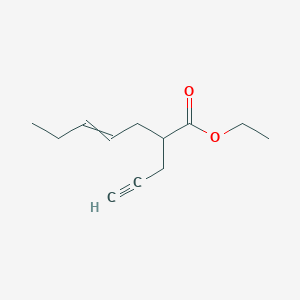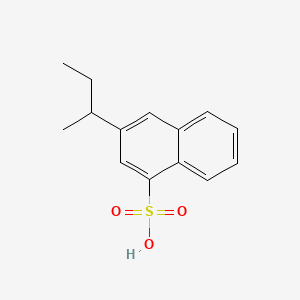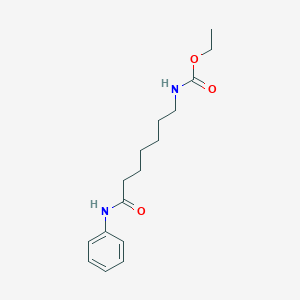![molecular formula C12H14ClNO3S B12537737 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652171-75-0](/img/structure/B12537737.png)
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a chemical compound characterized by the presence of a chlorothiophene moiety attached to a cyclohexane ring via an amide linkage
Métodos De Preparación
The synthesis of 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbonyl chloride and cyclohexane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chlorothiophene-2-carbonyl chloride is added dropwise to a solution of cyclohexane-1-carboxylic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid: This compound also contains a chlorothiophene moiety but is attached to a pyrrolidine ring instead of a cyclohexane ring.
5-Chlorothiophene-2-carboxylic acid: This simpler compound lacks the amide linkage and cyclohexane ring, making it less complex but still useful in various chemical reactions.
Propiedades
Número CAS |
652171-75-0 |
|---|---|
Fórmula molecular |
C12H14ClNO3S |
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
1-[(5-chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO3S/c13-9-5-4-8(18-9)10(15)14-12(11(16)17)6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,14,15)(H,16,17) |
Clave InChI |
VZFMZYMKBVSYQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)


![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)



